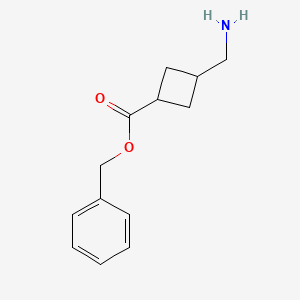
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzyl3-(aminomethyl)cyclobutane-1-carboxylate involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and protein binding. In medicine, although not used clinically, it can be utilized in drug discovery and development research to understand its potential therapeutic effects. In industry, it is employed in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Benzyl3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Benzyl3-(aminomethyl)cyclobutane-1-carboxylate can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane . These compounds share structural similarities, including the presence of a strained cyclobutane ring. this compound is unique due to the presence of the benzyl and aminomethyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2 |
InChI Key |
JBOLRGPQFZARHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)OCC2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















